3,3-Dinitroazetidine
概要
説明
3,3-Dinitroazetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered azetidine ring with two nitro groups attached to the same carbon atom.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dinitroazetidine typically involves the nitration of azetidine derivatives. One common method starts with the nitration of 3-azido-1-tert-butyl-3-nitroazetidine. The reaction conditions often require the use of strong nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid .
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The process must be carefully controlled to ensure safety and efficiency, given the energetic nature of the compound .
化学反応の分析
Types of Reactions: 3,3-Dinitroazetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diaminoazetidine derivatives.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Various oxidized derivatives depending on the reaction conditions.
Reduction: Diaminoazetidine derivatives.
Substitution: Substituted azetidine derivatives with different functional groups.
科学的研究の応用
3,3-Dinitroazetidine has found applications in several scientific research areas:
作用機序
The mechanism of action of 3,3-Dinitroazetidine and its derivatives involves the generation of reactive free radicals, which can modulate intracellular redox status and trigger apoptosis in cancer cells. The compound can also act as a radiosensitizer, enhancing the effects of radiation therapy by increasing oxidative stress within tumor cells .
類似化合物との比較
1,3,3-Trinitroazetidine: Known for its high nitrogen content and use as a melt-castable explosive.
1-Bromoacetyl-3,3-dinitroazetidine: A derivative with significant anticancer properties.
Uniqueness: 3,3-Dinitroazetidine is unique due to its dual application in both energetic materials and pharmaceuticals. Its ability to generate reactive free radicals and act as a radiosensitizer sets it apart from other similar compounds .
生物活性
3,3-Dinitroazetidine is a compound of significant interest in pharmacological research, particularly for its potential as an anticancer agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer models, and safety profiles based on recent studies.
This compound (C₃H₅N₃O₄) is characterized by its highly energetic nitro groups attached to the azetidine ring. This structure contributes to its reactivity and biological activity. The compound can be synthesized through various methods, including two-step synthesis techniques that allow for the introduction of substituents at the 1-position of the azetidine ring, enhancing its therapeutic properties .
The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells and modulate redox status within cells. Studies have shown that derivatives of this compound, such as 1-bromoacetyl-3,3-dinitroazetidine (ABDNAZ), generate reactive free radicals in a concentration- and time-dependent manner. This leads to:
- Induction of Apoptosis : The compound triggers apoptotic pathways by modulating intracellular signaling, which is crucial for cancer cell death .
- Cell Cycle Arrest : Research indicates that this compound can arrest the cell cycle at the G2/M phase, thereby inhibiting cell proliferation. This was demonstrated in human intrahepatic cholangiocarcinoma cell lines (RBE), where treatment with the compound resulted in a significant increase in the percentage of cells in the G2/M phase .
Efficacy in Cancer Models
The efficacy of this compound has been evaluated in various preclinical models:
- Antitumor Activity : In vitro studies revealed that compounds based on dinitroazetidine exhibited potent antiproliferative effects against tumor cell lines. For instance, compound 3 showed an IC50 value ranging from 0.71 to 1.11 μM against RBE cells, indicating strong antitumor potential compared to standard treatments like cisplatin .
- Hypoxic Tumor Targeting : Dinitroazetidines have been noted for their selective targeting of hypoxic tumors. In animal models, ABDNAZ demonstrated greater cytotoxicity under hypoxic conditions than established chemotherapeutics .
Safety and Toxicity
The safety profile of this compound has been assessed through toxicity studies in normal human cells. Notably:
- Low Cytotoxicity : Compounds derived from dinitroazetidine exhibited low cytotoxicity in non-tumor cell lines (HOSEpiC and T29), with cell viability above 95% at therapeutic concentrations. This suggests a favorable safety margin for further clinical development .
- Metabolic Stability : The metabolic stability of dinitroazetidine compounds was evaluated using liver microsomes from humans and animals. Results indicated improved metabolic stability compared to other nitric oxide donors, which is crucial for maintaining therapeutic levels in vivo .
Case Studies
Several case studies highlight the clinical relevance of this compound derivatives:
- Clinical Trials : ABDNAZ has entered phase I clinical trials aimed at assessing its safety and efficacy in cancer patients. Preliminary findings suggest it may enhance the effects of immune checkpoint inhibitors like nivolumab .
- Combination Therapies : Research has explored combining dinitroazetidine derivatives with other anticancer agents to enhance therapeutic outcomes while minimizing side effects. Early results indicate promising synergy with existing treatments .
特性
IUPAC Name |
3,3-dinitroazetidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O4/c7-5(8)3(6(9)10)1-4-2-3/h4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DROLGCKUCMGNSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)([N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10411845 | |
Record name | 3,3-dinitroazetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10411845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129660-17-9 | |
Record name | 3,3-Dinitroazetidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129660-17-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3-dinitroazetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10411845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。